REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH3:11])[CH:10]=1)[NH:7][N:6]=[CH:5]2.[H-].[Na+].C([Li])(CC)C.C1CCCCC1.Cl.[C:26](=O)(O)[O-:27].[Na+]>CN(C)C=O.O1CCCC1>[CH3:11][C:9]1[CH:10]=[C:2]([CH:26]=[O:27])[CH:3]=[C:4]2[C:8]=1[NH:7][N:6]=[CH:5]2 |f:1.2,6.7|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=NNC2=C(C1)C
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 min, during which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was cooled to −70° C.
|
Type
|
WAIT
|
Details
|
After 1 h at −70° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 0° C.
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous phase washed twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The combined organic phases were extracted with 0.8M sodium hydrogen sulfate (3×125 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous phases were washed with ethyl acetate (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted with ethyl acetate (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C2C=NNC12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.01 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |